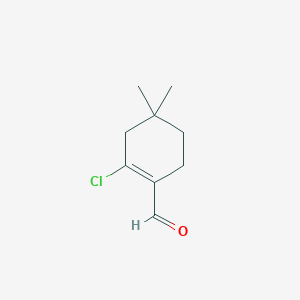
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Descripción general
Descripción
“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the molecular formula C9H13ClO and a molecular weight of 172.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 224.0±40.0 °C, and its predicted density is 1.07±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene This research discusses the generation of Bicyclo[4.1.0]hept-1,6-ene by elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane. It also explores the cyclopropene's reactions, including dimerization and coupling to form crystalline triene tetramers, as well as its oxidation to carbonyl products. The study offers insights into the strain and potential energy barrier of the compound (Billups et al., 1996).
Functionalization of Oxabenzonorbornadiene This study presents the synthesis of 3-Chloro-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one via the reaction of oxabenzonorbornadiene. The compound undergoes ring-opening reactions, leading to the formation of products supported by theoretical calculations (Çalışkan et al., 2017).
High Yield Synthesis of Filicinic Acid The research outlines the high-yield synthesis of 2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a precursor for synthetic filicinic acid. The study details the conditions required for chlorination and dehydrochlorination processes, offering insights into the synthesis of polychlorinated compounds (Buyck et al., 1983).
Preparation and Enol Allyl Rearrangement The paper focuses on the chlorination of 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and similar compounds. It discusses the conditions for enol allylic rearrangement and the use of DMF-HCl mixtures, shedding light on the synthesis of polychlorinated carbonyl compounds and the properties of DMF in enolization (Buyck et al., 2010).
Applications in Cancer Detection
Synthesis and Application of a Water-Soluble Near-Infrared Dye This research discusses the development of a novel water-soluble near-infrared dye with improved quantum yield. It highlights the dye's potential in cancer detection, demonstrating its stability and selectivity for bioconjugation. The in vivo optical imaging results indicate the dye's broad applications in developing molecular-based beacons for cancer detection (Pham et al., 2005).
Mecanismo De Acción
Safety and Hazards
“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXRPCFOXBDGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228943-80-3 | |
| Record name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)




![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)


